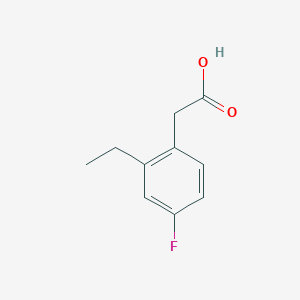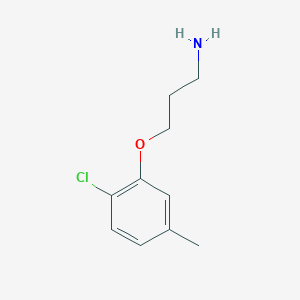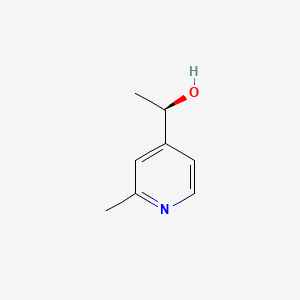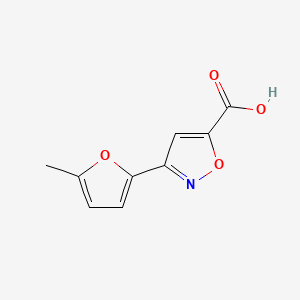
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group at the 5-position and an isoxazole ring substituted with a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dicarbonyl compounds in the presence of an acid catalyst.
Methylation: The furan ring is then methylated at the 5-position using methyl iodide and a base such as potassium carbonate.
Isoxazole Ring Formation: The isoxazole ring is formed by the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(5-Methyl-2-furanyl)-5-aminoisoxazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-2-furanyl)-2-isoxazolecarboxylic acid: Similar structure but with the carboxylic acid group at the 2-position of the isoxazole ring.
3-(5-Methyl-2-furanyl)-4-isoxazolecarboxylic acid: Similar structure but with the carboxylic acid group at the 4-position of the isoxazole ring.
3-(5-Methyl-2-furanyl)-5-pyrazolecarboxylic acid: Similar structure but with a pyrazole ring instead of an isoxazole ring.
Uniqueness
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid is unique due to the specific positioning of the functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
901927-34-2 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)6-4-8(9(11)12)14-10-6/h2-4H,1H3,(H,11,12) |
InChI Key |
GFUJNBCMZXYEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
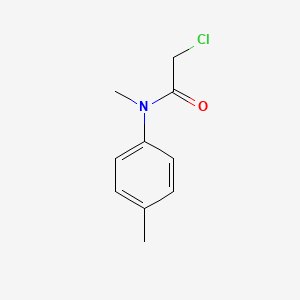
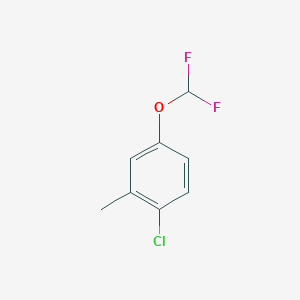
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)
